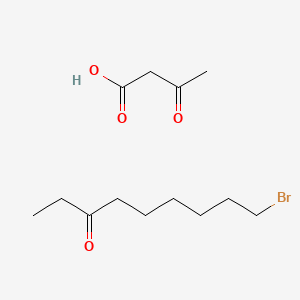

9-bromononan-3-one;3-oxobutanoic acid

Description

Propriétés

Numéro CAS |

68411-18-7 |

|---|---|

Formule moléculaire |

C13H23BrO4 |

Poids moléculaire |

323.22 g/mol |

Nom IUPAC |

9-bromononan-3-one;3-oxobutanoic acid |

InChI |

InChI=1S/C9H17BrO.C4H6O3/c1-2-9(11)7-5-3-4-6-8-10;1-3(5)2-4(6)7/h2-8H2,1H3;2H2,1H3,(H,6,7) |

Clé InChI |

PRQNPBVTLDMHBH-UHFFFAOYSA-N |

SMILES |

CCC(=O)CCCCCCBr.CC(=O)CC(=O)O |

SMILES canonique |

CCC(=O)CCCCCCBr.CC(=O)CC(=O)O |

Autres numéros CAS |

68411-18-7 |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 3-oxo-, reaction products with bromo-3-nonanone typically involves the reaction of butanoic acid, 3-oxo- with bromo-3-nonanone under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and may require the use of a catalyst to facilitate the reaction. The reaction conditions, such as temperature and pressure, are optimized to ensure the maximum yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of butanoic acid, 3-oxo-, reaction products with bromo-3-nonanone may involve large-scale reactors and continuous processing techniques. The use of advanced technologies and equipment ensures the efficient and cost-effective production of the compound. Quality control measures are implemented to ensure the purity and consistency of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

9-bromononan-3-one;3-oxobutanoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of butanoic acid, 3-oxo-, reaction products with bromo-3-nonanone include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from the reactions of butanoic acid, 3-oxo-, reaction products with bromo-3-nonanone depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce different carboxylic acids, while reduction reactions may yield various alcohols.

Applications De Recherche Scientifique

9-bromononan-3-one;3-oxobutanoic acid has a wide range of scientific research applications, including:

Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.

Biology: It is used in biological studies to investigate its effects on different biological systems and processes.

Medicine: The compound is studied for its potential therapeutic applications and its effects on human health.

Industry: It is used in the production of various industrial products and materials.

Mécanisme D'action

The mechanism of action of butanoic acid, 3-oxo-, reaction products with bromo-3-nonanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Comparison of 3-Oxobutanoic Acid with Similar Compounds

Structural and Functional Analogues

(a) Malonic Acid (Propanedioic Acid)

- Structure: HOOC-CH₂-COOH (vs. 3-oxobutanoic acid: CH₃-CO-CH₂-COOH).

- Key Differences: Malonic acid lacks the β-keto group, making it less prone to decarboxylation. Both acids form stable esters (e.g., diethyl malonate and ethyl acetoacetate) used in enolate chemistry .

- Reactivity: Malonic esters undergo nucleophilic acyl substitution, while 3-oxobutanoic acid esters participate in keto-enol tautomerism, enabling alkylation at the α-carbon .

(b) Ethyl 3-Oxobutanoate (Ethyl Acetoacetate)

- Stability: The ester form of 3-oxobutanoic acid is stable and widely used in organic synthesis, unlike the free acid, which decomposes readily .

- Applications : Serves as a precursor for pharmaceuticals and agrochemicals via the acetoacetic ester synthesis .

(c) Pyruvic Acid (2-Oxopropanoic Acid)

- Structure: CH₃-CO-COOH (shorter carbon chain than 3-oxobutanoic acid).

- Biological Role: Central to glycolysis, whereas 3-oxobutanoic acid is linked to ketosis .

Data Table: Comparative Properties of 3-Oxobutanoic Acid and Analogues

Research Findings

- Enzymatic Synthesis: 3-Oxobutanoic acid derivatives are intermediates in tropinone biosynthesis via polyketide synthases (e.g., AbPYKS), highlighting their biological relevance .

- Drug Design: The β-keto moiety of 3-oxobutanoic acid analogs can interact with catalytic triads (e.g., His315, Glu295 in CtBP enzymes), aiding inhibitor development .

Comparison of 9-Bromononan-3-One with Similar Compounds

Structural Analogues

(a) 3-Bromophenyl-3-Oxopropanoic Acid

- Structure: Contains a bromine-substituted aromatic ring (C₉H₇O₃Br vs. 9-bromononan-3-one’s aliphatic chain) .

- Reactivity: The aromatic bromine in 3-(3-bromophenyl)-3-oxopropanoic acid may direct electrophilic substitution, whereas 9-bromononan-3-one’s aliphatic Br favors alkylation or elimination.

(b) Ethyl 2-Bromooctanoate

- Functionality : Combines ester and bromine groups but lacks the ketone moiety. Bromine here enhances electrophilicity for nucleophilic attacks.

Challenges in Direct Comparison

Limited evidence specifically addresses 9-bromononan-3-one. However, its aliphatic bromine and ketone group suggest:

- Nucleophilic Substitution : The terminal Br may undergo SN2 reactions, similar to other alkyl bromides.

- Ketone Reactivity: The ketone group could participate in condensations or reductions, akin to non-brominated ketones.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.